molecular formula C16H12O6 B191515 Hydroxygenkwanin CAS No. 20243-59-8

Hydroxygenkwanin

Cat. No. B191515
CAS RN: 20243-59-8
M. Wt: 300.26 g/mol
InChI Key: RRRSSAVLTCVNIQ-UHFFFAOYSA-N
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Scientific Research Applications

Cancer Research: Overcoming Multidrug Resistance

  • Application Summary : Hydroxygenkwanin has been studied for its potential to improve the efficacy of cytotoxic drugs in ABCG2-overexpressing multidrug-resistant cancer cells .
  • Results : Hydroxygenkwanin significantly reversed ABCG2-mediated resistance in a concentration-dependent manner without affecting the protein expression of the transporter. It was found to stimulate the ATPase activity of ABCG2 and bind to the substrate-binding pocket, attenuating its transport function .

Hepatocellular Carcinoma: Enhancing Chemotherapy Sensitivity

  • Application Summary : Hydroxygenkwanin has shown promise in increasing the sensitivity of liver cancer cells to chemotherapy by inhibiting the DNA Damage Response (DDR) .
  • Results : The compound inhibited the expression of RAD51 and progression of homologous recombination, suppressing the HCC cell lines’ ability to repair DNA damage and enhancing their sensitivity to doxorubicin .

Lung Cancer: Targeting EGFR Overexpression

  • Application Summary : Hydroxygenkwanin has been researched for its effects on non-small cell lung cancer (NSCLC) cells, which often overexpress the EGFR tyrosine kinase .
  • Results : The specific outcomes are not provided in the snippet, but the research likely focuses on the inhibition of EGFR activity and its implications for NSCLC treatment .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRSSAVLTCVNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin 7-methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-O-Methylluteolin

CAS RN

20243-59-8
Record name Luteolin 7-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20243-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxygenkwanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-O-METHYLLUTEOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732GA1Z079
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Luteolin 7-methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

306 - 308 °C
Record name Luteolin 7-methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
YQ Li, M Murakami, YH Huang, TH Hung… - International Journal of …, 2022 - mdpi.com
… hydroxygenkwanin binding to the inward-open conformation of human ABCG2, further indicate that hydroxygenkwanin … This study demonstrates the potential use of hydroxygenkwanin …
Number of citations: 8 www.mdpi.com
YL Leu, TH Wang, CC Wu, KY Huang, YW Jiang… - Molecules, 2020 - mdpi.com
… In this study, we have identified hydroxygenkwanin (HGK) as one of the active flavonoids that display anti-tumor activity against TKI-resistant NSCLC cells in vitro and in vivo. …
Number of citations: 23 www.mdpi.com
Y Wang, Y song Xu, L hong Yin, L na Xu… - Chemico-biological …, 2013 - Elsevier
Apigenin (AP) and Hydroxygenkwanin (HGK) are two natural flavonoid compounds. Previous studies have already demonstrated the anti-tumor capability of AP. However, it is not clear …
Number of citations: 33 www.sciencedirect.com
L Yuan, C Liang, X Diao, X Cheng, M Liao, L Zhang - Xenobiotica, 2018 - Taylor & Francis
Hydroxygenkwanin (HYGN) and genkwanin (GN) are major constituents of Genkwa Flos for the treatment of edema, ascites, cough, asthma and cancer. This is a report about the …
Number of citations: 16 www.tandfonline.com
J Gao, Y Zhang, X Lei, Y Xu, Z Sun, X Wang - Toxicology in Vitro, 2022 - Elsevier
Hydroxygenkwanin (HGK), a natural flavonoid extracted from the buds of Daphne genkwa Sieb.et Zucc. (Thymelaeaceae), possesses a wide range of pharmacological activities, …
Number of citations: 2 www.sciencedirect.com
YC Huang, PC Lee, JJ Wang, YC Hsu - Frontiers in Oncology, 2019 - frontiersin.org
The incidence and mortality of oral squamous cell carcinoma (OSCC) are high, and the number of oral cancers had risen in the world. However, chemotherapy drugs have numerous …
Number of citations: 16 www.frontiersin.org
LF Chou, CY Chen, WH Yang, CC Chen, JL Chang… - Biomolecules, 2019 - mdpi.com
Daphne genkwa, a Chinese medicinal herb, is used frequently in Southeast Asian countries to treat diseases; the flavonoid hydroxygenkwanin (HGK) is extracted from its flower buds. …
Number of citations: 28 www.mdpi.com
SH Park, X Cui, D Ahn, EB Lee, DS Cha… - Natural Product …, 2014 - koreascience.kr
In the course of screening for antioxidant compounds from natural plants in Korea by measuring the radical scavenging effect, a methanol extract of the flower buds of Daphne genkwa S…
Number of citations: 8 koreascience.kr
CC Chen, CY Chen, SF Cheng, TM Shieh… - International Journal of …, 2021 - mdpi.com
… We found that hydroxygenkwanin (HGK) inhibited the expression of RAD51 and progression of homologous recombination, thereby suppressing the ability of the HCC cell lines to …
Number of citations: 2 www.mdpi.com
CY Chen, CC Chen, WY Chuang, YL Leu… - Frontiers in …, 2020 - frontiersin.org
Abnormal histone deacetylase (HDAC) expression is closely related to cancer development and progression. Many HDAC inhibitors have been widely used in cancer treatment; …
Number of citations: 12 www.frontiersin.org

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